

Spectroscopic and Synthetic Profile of 4-Bromo-2-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **4-Bromo-2-methoxyphenol**, a valuable intermediate in organic synthesis. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines key experimental protocols for its synthesis and spectroscopic analysis, serving as a comprehensive resource for its application in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Bromo-2-methoxyphenol**, presented in a clear and structured format for easy reference and comparison.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **4-Bromo-2-methoxyphenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.00-6.97	m	2H	-	Ar-H
6.80	d	1H	8.24	Ar-H
5.51	S	1H	-	-OH
3.88	S	ЗН	-	-OCH₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **4-Bromo-2-methoxyphenol**

Chemical Shift (δ) ppm	Assignment
147.23	C-O
144.91	C-O
124.19	Ar-C
115.75	Ar-C
114.18	Ar-C
111.57	C-Br
56.16	-OCH₃

Solvent: CDCl $_3$, Instrument Frequency: 100 MHz[1]

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for 4-Bromo-2-methoxyphenol

m/z	Interpretation
204	[M+2] ⁺ Molecular ion peak (with ⁸¹ Br)
202	[M] ⁺ Molecular ion peak (with ⁷⁹ Br)
187	[M-CH ₃] ⁺

Ionization Mode: Electron Ionization (EI)[1]

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopic Data for 4-Bromo-2-methoxyphenol

Wavenumber (cm ⁻¹)	Functional Group Assignment
3550-3230 (broad)	O-H stretch (intermolecular hydrogen bonding)
3100-3000	Aromatic C-H stretch
1600-1440	Aromatic C=C stretch
1410-1310 & 1230-1140	C-O stretch
~1030	=C-O-C stretch (asymmetric)
~650	C-Br stretch

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of **4-Bromo-2-methoxyphenol**.

Synthesis of 4-Bromo-2-methoxyphenol from Guaiacol

This protocol describes the bromination of guaiacol to yield 4-Bromo-2-methoxyphenol.

Materials:

Guaiacol

- Tetrabutylammonium tribromide (TBABr₃)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- Diethyl ether (Et₂O)
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Dissolve tetrabutylammonium tribromide (1.0 equivalent) in dichloromethane.
- Add the TBABr₃ solution to a solution of guaiacol (1.0 equivalent) in dichloromethane.
- Stir the reaction mixture at room temperature for 2 hours.
- Remove the solvent under reduced pressure.
- Add water to the residue and extract the aqueous layer with diethyl ether.
- Combine the organic layers and dry over magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to obtain pure **4-Bromo-2-methoxyphenol**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of 4-Bromo-2-methoxyphenol in about 0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

- Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
- For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ¹³C NMR, use a proton-decoupled pulse sequence.
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

Sample Preparation:

• Dissolve a small amount of **4-Bromo-2-methoxyphenol** in a volatile solvent such as methanol or dichloromethane.

GC-MS Analysis:

- Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Use a suitable capillary column for separation.
- Operate the mass spectrometer in electron ionization (EI) mode with a standard ionization energy of 70 eV.
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Infrared Spectroscopy

Sample Preparation:

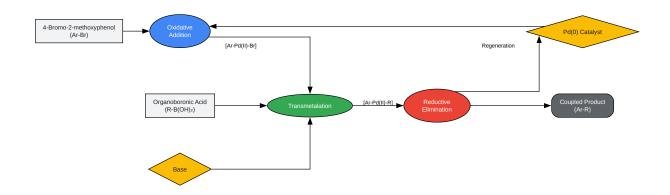
For a solid sample, the KBr pellet method can be used. Mix a small amount of 4-Bromo-2-methoxyphenol with dry potassium bromide (KBr) and press into a thin pellet.

 Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl).

IR Spectrum Acquisition:

- Place the sample in the beam path of an FTIR spectrometer.
- Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Perform a background scan and subtract it from the sample spectrum.

Visualizations


The following diagrams illustrate key processes related to **4-Bromo-2-methoxyphenol**.

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of **4-Bromo-2-methoxyphenol**.

Click to download full resolution via product page

Caption: General signaling pathway for a Suzuki-Miyaura cross-coupling reaction.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Bromo-2-methoxyphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221611#spectroscopic-data-of-4-bromo-2-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com